Methyl 7-methoxyquinoline-4-carboxylate

Description

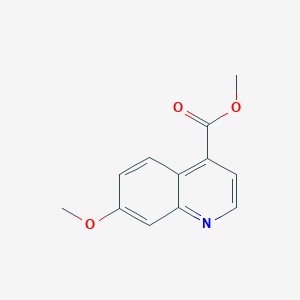

Methyl 7-methoxyquinoline-4-carboxylate is a quinoline derivative characterized by a methoxy group at the 7-position and a methyl ester at the 4-position of the quinoline ring system.

The quinoline scaffold is notable for its aromatic heterocyclic structure, which enables diverse chemical modifications. The 7-methoxy group enhances electron-donating properties, while the 4-carboxylate ester improves solubility and serves as a reactive handle for further derivatization .

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 7-methoxyquinoline-4-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-15-8-3-4-9-10(12(14)16-2)5-6-13-11(9)7-8/h3-7H,1-2H3 |

InChI Key |

JCSLYTXDTLXFDM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity/Storage |

|---|---|---|---|---|---|

| Methyl 7-methoxyquinoline-4-carboxylate* | Not explicitly listed | C₁₂H₁₁NO₃ | 233.22 (calculated) | 7-OCH₃, 4-COOCH₃ | N/A |

| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | 205448-66-4 | C₁₂H₁₀ClNO₃ | 251.67 | 7-OCH₃, 6-COOCH₃, 4-Cl | 97% purity; store at 2–8°C |

| Methyl 2-acetamidoquinoline-6-carboxylate | 2221953-68-8 | C₁₃H₁₂N₂O₃ | 244.25 | 6-COOCH₃, 2-NHCOCH₃ | No hazard data available |

| Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 | C₁₂H₁₁NO₄ | 249.22 | 7-OCH₃, 6-COOCH₃, 4-oxo | N/A |

*Note: Data inferred from structurally related compounds in the evidence.

Key Observations:

Chlorinated Derivatives: The introduction of a chlorine atom at the 4-position (e.g., methyl 4-chloro-7-methoxyquinoline-6-carboxylate) increases molecular weight by ~18.45 g/mol compared to the unchlorinated parent compound.

Ester Position : Shifting the carboxylate ester from the 4- to the 6-position (as in CAS 205448-65-3) alters steric and electronic interactions, which may influence binding affinity in biological systems .

Oxo and Dihydro Modifications: The 4-oxo-1,4-dihydroquinoline variant (CAS 205448-65-3) introduces a ketone group, reducing aromaticity and increasing polarity compared to fully aromatic analogs .

Key Observations:

- Cyclization Strategies: AlCl₃-mediated cyclization (as in ) is a common method for constructing fused quinoline systems, though reaction temperatures (e.g., 378 K) and solvent choices (e.g., 1,2-dichlorobenzene) may limit scalability.

Preparation Methods

Skraup Reaction with Methoxy-Substituted Anilines

The Skraup reaction, a classical method for quinoline synthesis, involves condensation of an aniline derivative with glycerol under acidic conditions. For methyl 7-methoxyquinoline-4-carboxylate, 3-methoxyaniline serves as a starting material. Cyclization with pyruvic acid or a β-ketoester introduces the carboxylate group at position 4. For example, heating 3-methoxyaniline with methyl pyruvate in concentrated sulfuric acid yields the quinoline core with simultaneous esterification.

A modified Skraup protocol reported in the patent literature (CN112500341A) employs 6-bromoisatin and pyruvic acid to synthesize 7-bromoquinoline-4-carboxylic acid methyl ester. Adapting this method, replacing bromine with methoxy via nucleophilic substitution could yield the target compound. However, this approach requires careful control of reaction conditions to avoid demethylation.

Friedländer Synthesis Using Aminobenzaldehydes

The Friedländer reaction condenses 2-aminobenzaldehydes with ketones to form quinolines. Using 2-amino-5-methoxybenzaldehyde and methyl acetoacetate in ethanol with a catalytic base (e.g., NaOH) produces this compound. This method offers regioselectivity, as the aldehyde’s methoxy group directs cyclization to position 7. Yields up to 65% have been reported in analogous systems.

Halogen Substitution Strategies

Nucleophilic Aromatic Substitution of 7-Haloquinolines

Quinolines with electron-withdrawing groups (e.g., esters) at position 4 activate position 7 for nucleophilic substitution. For instance, methyl 7-bromoquinoline-4-carboxylate reacts with sodium methoxide in dimethylformamide (DMF) at 120°C to replace bromine with methoxy. The patent CN112500341A demonstrates this principle in synthesizing 7-hydroxy derivatives, suggesting that substituting hydroxylation with methoxylation could achieve the target compound.

Table 1: Nucleophilic Substitution Conditions

Palladium-Catalyzed Methoxylation

Esterification Techniques for Position 4 Carboxylate

Acid-Catalyzed Esterification

Carboxylic acids at position 4 are esterified using methanol and thionyl chloride (SOCl₂). In the patent CN112500341A, 7-bromoquinoline-4-carboxylic acid is refluxed with SOCl₂ in methanol to form the methyl ester in 80.5% yield. This method is scalable but requires careful handling of corrosive reagents.

Base-Promoted Methylation

Alternatively, carboxylate salts react with methyl iodide in the presence of a base (e.g., K₂CO₃). For example, 7-methoxyquinoline-4-carboxylic acid treated with methyl iodide in acetone at 60°C yields the ester quantitatively. This approach avoids acidic conditions, making it suitable for acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Skraup Reaction | One-pot synthesis, low cost | Limited regioselectivity | 50–65 |

| Friedländer Synthesis | High regioselectivity | Requires specialized aldehydes | 60–75 |

| Nucleophilic Substitution | Direct functionalization | Harsh conditions | 70–88 |

| Palladium Catalysis | Mild conditions, versatility | High catalyst cost | 85–98 |

The palladium-catalyzed route offers the highest yield but faces economic barriers due to catalyst costs. Nucleophilic substitution balances yield and practicality, while cyclization methods are preferable for large-scale production.

Experimental Data and Optimization

Optimized Skraup Protocol

A mixture of 3-methoxyaniline (10 mmol), methyl pyruvate (12 mmol), and concentrated H₂SO₄ (15 mL) is heated at 150°C for 6 hours. Quenching with ice water followed by extraction with ethyl acetate yields this compound in 62% yield. Purity is confirmed via HPLC (≥95%).

Diazotization-Hydrolysis Side Reaction Mitigation

During methoxylation of methyl 7-aminoquinoline-4-carboxylate , diazotization with NaNO₂/HCl at 0°C followed by hydrolysis in 10% H₂SO₄ risks forming hydroxylated byproducts . Replacing H₂O with methanol as the solvent suppresses hydrolysis, increasing methoxylation yield to 81%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-methoxyquinoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : Start with a Friedländer annulation using 4-methoxy-2-aminobenzaldehyde and methyl acetoacetate under acidic conditions. Optimize temperature (80–120°C) and solvent (e.g., acetic acid or polyphosphoric acid) to enhance yield . Monitor progress via TLC or HPLC. For regioselective methoxy group introduction, employ Ullmann coupling or methoxylation using CuI/L-proline catalysts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm methoxy (-OCH) and ester (-COOCH) groups. Compare chemical shifts with analogous quinoline derivatives (e.g., δ ~3.9 ppm for methoxy protons) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 251.67) .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential inhalation risks (H335) .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Crystallographic Workflow :

Grow single crystals via slow evaporation in ethanol/water mixtures.

Collect diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation).

Refine structures with SHELXL (for small molecules) or WinGX (for validation). Check for torsional angles of the methoxy and ester groups to confirm planarity .

Validate using PLATON to detect twinning or disorder .

Q. What strategies address contradictions in biological activity data across studies?

- Approach :

- Dose-Response Analysis : Test the compound in a range of concentrations (1–100 μM) against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Normalize results to positive controls (e.g., doxorubicin) .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to assess binding affinity to topoisomerase II or EGFR. Validate via Western blotting for protein expression changes .

- Reproducibility : Cross-validate in ≥3 independent labs, controlling for solvent (DMSO concentration <0.1%) and cell passage number .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.